molecular formula C18H17N5O4S2 B14918938 N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide

Cat. No.: B14918938
M. Wt: 431.5 g/mol
InChI Key: IVUWJHBGHCAVSO-UHFFFAOYSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-pyrimidinylamine, furylcarbonyl chloride, and benzenesulfonyl chloride. The reactions may involve:

    Amidation: Combining 4,6-dimethyl-2-pyrimidinylamine with furylcarbonyl chloride in the presence of a base like triethylamine.

    Thioamide Formation: Reacting the intermediate with a thiol reagent.

    Sulfonamide Formation: Finally, reacting the thioamide intermediate with benzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As an enzyme inhibitor or probe for studying biological pathways.

    Medicine: Potential therapeutic applications as an antibiotic or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its complex structure, which may confer specific biological activities and chemical reactivity not seen in simpler sulfonamides.

Properties

Molecular Formula

C18H17N5O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H17N5O4S2/c1-11-10-12(2)20-17(19-11)23-29(25,26)14-7-5-13(6-8-14)21-18(28)22-16(24)15-4-3-9-27-15/h3-10H,1-2H3,(H,19,20,23)(H2,21,22,24,28)

InChI Key

IVUWJHBGHCAVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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